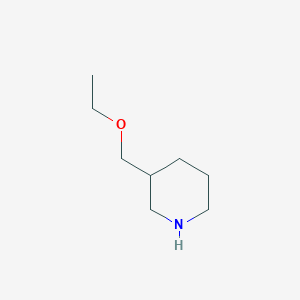

3-(Ethoxymethyl)piperidine

Descripción general

Descripción

“3-(Ethoxymethyl)piperidine” is a chemical compound that is part of the piperidine class . It is also known as “this compound hydrochloride” and has a molecular weight of 179.69 .

Synthesis Analysis

Piperidine derivatives can be synthesized through various methods, including the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . Another approach involves the use of chirally resolved 2-substituted 1-S-α-phenylethyl-4-piperidones that are further converted into aldehyde intermediates .Molecular Structure Analysis

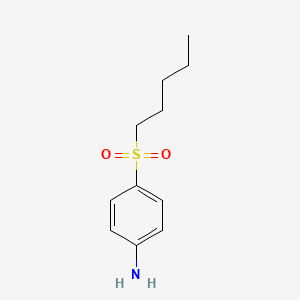

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidine derivatives have been explored in the context of 3D fragment chemical space, with the synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates . Piperidine also plays a significant role in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 179.69 and a molecular formula of C8H18ClNO .Aplicaciones Científicas De Investigación

Analytical Profiling in Toxicology

Research by De Paoli et al. (2013) highlighted the use of analytical techniques like gas chromatography and liquid chromatography for characterizing psychoactive compounds, including those related to piperidine derivatives. These methods are essential for identifying and quantifying such compounds in biological matrices, contributing significantly to toxicological analysis and forensic investigations.

Synthesis of Pyrazole-Based Compounds

In the field of organic synthesis, piperidine derivatives have been utilized in the creation of pyrazole-based compounds. Metwally & El-Doseky (2015) described the synthesis of these compounds using piperidine as a catalyst. Such chemical reactions are important for developing novel compounds with potential applications in pharmaceuticals and materials science.

Investigation of Metabolic Pathways

The study of the metabolism of psychoactive substances often involves piperidine derivatives. For instance, Ameline et al. (2018) focused on the detection and analysis of metabolites of 3-MeO-PCP, a compound related to the piperidine family. Understanding the metabolic pathways of such substances is crucial for drug development and toxicological analysis.

Structural Analysis and Molecular Conformation

Piperidine derivatives are often studied for their molecular structure and conformation. For example, Fun et al. (2012) examined the crystal structure of a piperidine compound, highlighting the importance of molecular conformation in understanding the properties and reactivity of such molecules.

Electrochemical Studies and Methoxylation

The electrochemical behavior of piperidine derivatives can be studied for various applications. Golub & Becker (2015) investigated the anodic methoxylation of piperidine derivatives, providing insights into their electrochemical properties, which are relevant for material science and synthetic chemistry.

Development of New Synthesis Methods

Research into novel synthesis methods often incorporates piperidine derivatives. Smaliy et al. (2011) proposed a new method for synthesizing a specific piperidine derivative, demonstrating the ongoing innovation in synthetic methodologies in organic chemistry.

Mecanismo De Acción

Target of Action

3-(Ethoxymethyl)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . .

Mode of Action

The mode of action of piperidine derivatives involves their interaction with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These compounds regulate these pathways, thereby exerting their therapeutic effects .

Biochemical Pathways

Piperidine derivatives affect multiple biochemical pathways. They can activate or inhibit several signaling pathways crucial for cancer regulation . These include the STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB pathways . The modulation of these pathways can lead to various downstream effects that contribute to the therapeutic potential of these compounds .

Pharmacokinetics

Piperidine derivatives are known to exhibit various pharmacological properties, suggesting they have favorable adme properties .

Result of Action

The result of the action of piperidine derivatives includes their potential anticancer effects. They have been observed to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . These effects are likely a result of their interaction with and regulation of various signaling pathways involved in cancer development .

Safety and Hazards

Direcciones Futuras

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of piperidine derivatives in various diseases .

Análisis Bioquímico

Biochemical Properties

Piperidine derivatives, which 3-(Ethoxymethyl)piperidine is a part of, have been found to exhibit various biochemical reactions . They interact with various enzymes and proteins, influencing their function and activity .

Cellular Effects

Piperidine derivatives have been found to have significant effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Piperidine derivatives have been found to have stability and degradation over time, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Piperidine derivatives have been found to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Piperidine derivatives have been found to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

Piperidine derivatives have been found to interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Piperidine derivatives have been found to have specific subcellular localizations, influenced by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

3-(ethoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-10-7-8-4-3-5-9-6-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSUXBKDVIAMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B3161021.png)

![3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol](/img/structure/B3161050.png)

![2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3161080.png)

![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)

![3-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3161110.png)

![2-[(3-Chlorophenyl)methoxy]acetic acid](/img/structure/B3161128.png)